molecular formula C16H17F3N4OS B2840221 5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide CAS No. 1775444-17-1

5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide

Cat. No.: B2840221
CAS No.: 1775444-17-1
M. Wt: 370.39
InChI Key: FPILNQHJCFYXQD-UHFFFAOYSA-N
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Description

5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide is a small-molecule compound featuring a thiophene-2-carboxamide core linked to a piperidin-4-yl group substituted with a 6-(trifluoromethyl)pyrimidin-4-yl moiety. The trifluoromethylpyrimidine and piperidine motifs are common in medicinal chemistry due to their metabolic stability and ability to engage target proteins through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

5-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-2-3-12(25-10)15(24)22-11-4-6-23(7-5-11)14-8-13(16(17,18)19)20-9-21-14/h2-3,8-9,11H,4-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPILNQHJCFYXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This group can influence the electronic properties of the molecule, making it more reactive and capable of forming strong interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analog: JAK Inhibitor (Formula I)

The compound {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (Formula I) shares key structural elements with the target compound:

  • Piperidine core : Both compounds utilize a piperidin-4-yl group for conformational rigidity.
  • Trifluoromethylpyrimidine: Formula I substitutes the pyrimidine with a 3-fluoro-2-(trifluoromethyl)isonicotinoyl group, while the target compound uses a 6-(trifluoromethyl)pyrimidin-4-yl moiety.
  • Heterocyclic appendages : Formula I incorporates a pyrrolo[2,3-d]pyrimidin-4-yl group linked to an azetidine ring, whereas the target compound features a thiophene-2-carboxamide.

Functional Differences :

  • Target specificity : Formula I is a potent JAK1/JAK2 inhibitor with demonstrated efficacy in inflammatory and autoimmune disorders . In contrast, the target compound’s thiophene core may favor different kinase or microbial targets, though this remains speculative without direct data.
Antimicrobial Pyrimidine Derivatives

The pyrimidine derivative N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () shares a pyrimidine core but diverges in substitution patterns. Key comparisons:

  • Biological activity: This compound exhibits antibacterial and antifungal properties due to its aminomethyl and fluorophenyl groups, which disrupt microbial membranes or enzymes .
  • Structural flexibility : highlights intramolecular hydrogen bonding (N–H⋯N) and C–H⋯π interactions critical for stability . The target compound’s piperidine-thiophene linkage may confer distinct conformational preferences.

Comparative Data Table

Parameter Target Compound Formula I (JAK Inhibitor) Antimicrobial Pyrimidine
Core structure Thiophene-2-carboxamide Azetidine-pyrrolopyrimidine Pyrimidine with aminomethyl substituents
Key substituents 6-(trifluoromethyl)pyrimidin-4-yl, piperidine 3-fluoro-2-(trifluoromethyl)isonicotinoyl 2-fluorophenyl, 4-methoxyphenyl
Molecular weight Not reported 699.66 (adipate salt); 553.51 (free base) 454.49 (C26H23FN4O)
Biological activity Hypothesized kinase/microbial inhibition JAK1/JAK2 inhibition (IC50 < 100 nM) Antibacterial, antifungal
Structural interactions Piperidine-pyrimidine hydrophobic interactions Hydrogen bonding with kinase ATP-binding pocket N–H⋯N and C–H⋯O hydrogen bonds

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